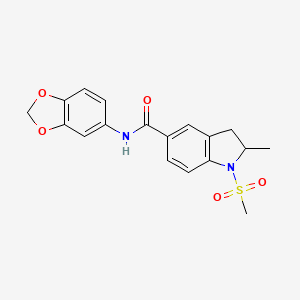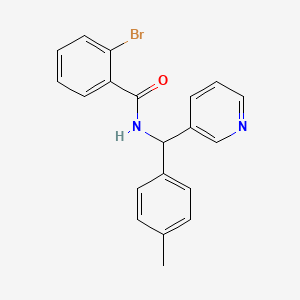
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and is synthesized through a specific method.
作用机制
The mechanism of action of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of certain kinases, which are involved in the growth and proliferation of cancer cells. Additionally, it has been found to inhibit the activity of specific proteins involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide in lab experiments include its potential as a lead compound for drug development and its ability to inhibit specific enzymes and proteins. Additionally, it has been found to have multiple physiological effects, making it a versatile compound for research. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
未来方向
There are several future directions for the research of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide. One direction is the development of new drugs based on this compound, which could potentially lead to more effective cancer treatments. Another direction is the investigation of its potential applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has potential applications in medicinal chemistry and other scientific fields. Its synthesis involves a specific method, and it has been found to have multiple physiological effects, including the inhibition of specific enzymes and proteins. While there are limitations to its use in lab experiments, there are several future directions for its research, including the development of new drugs and investigation of its potential applications in other diseases.
合成方法
The synthesis of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves a series of chemical reactions. The first step involves the reaction of 3-bromo-p-tolualdehyde with pyridine-3-carboxylic acid in the presence of a catalyst to form 3-(3-bromo-p-tolyl)pyridine-2-carboxaldehyde. The second step involves the reaction of the aldehyde with 2-aminobenzamide in the presence of a reducing agent to form 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide.
科学研究应用
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has potential applications in various scientific fields. One of the main applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
2-bromo-N-[(4-methylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c1-14-8-10-15(11-9-14)19(16-5-4-12-22-13-16)23-20(24)17-6-2-3-7-18(17)21/h2-13,19H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVOAYATKDXEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

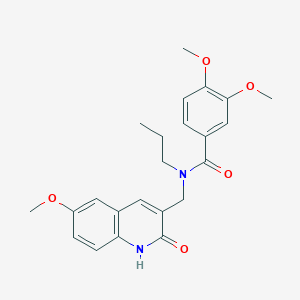
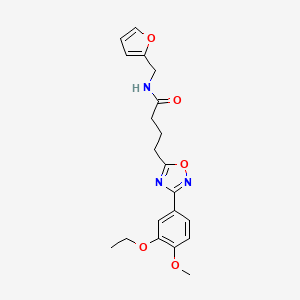

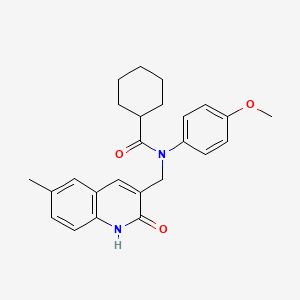






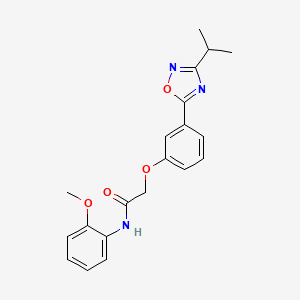
![4-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704855.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
